molecular formula C9H9Cl2NO2 B8467594 N-(3,5-dichlorophenyl)-D,L-alanine

N-(3,5-dichlorophenyl)-D,L-alanine

Cat. No. B8467594
M. Wt: 234.08 g/mol
InChI Key: BXHAMCUKFQTUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06096782

Procedure details

Using the procedure set forth in U.S. Pat. No. 3,598,859 (or Example A above), N-(3,5-dichlorophenyl)-D,L-alanine was prepared using 3,5-dichloroaniline (Aldrich) and 2-chloropropionic acid (Aldrich).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].Cl[CH:11]([CH3:15])[C:12]([OH:14])=[O:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH:11]([C:12]([OH:14])=[O:13])[CH3:15])[CH:6]=[C:7]([Cl:9])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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